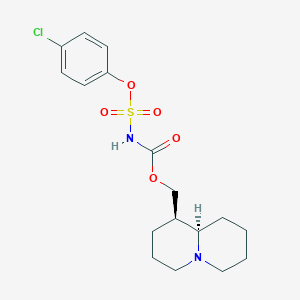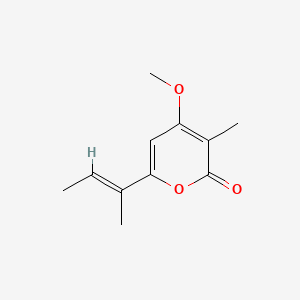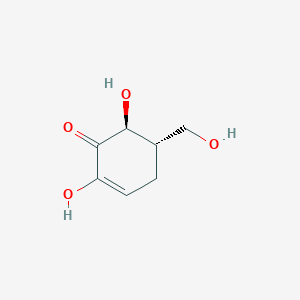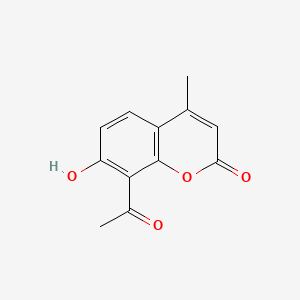
8-アセチル-7-ヒドロキシ-4-メチルクマリン
概要
説明
8-Acetyl-7-hydroxy-4-methylcoumarin, also known as 8-Acetyl-7-hydroxy-4-methylcoumarin, is a useful research compound. Its molecular formula is C12H10O4 and its molecular weight is 218.2 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Acetyl-7-hydroxy-4-methylcoumarin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19027. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Acetyl-7-hydroxy-4-methylcoumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Acetyl-7-hydroxy-4-methylcoumarin including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
蛍光プローブ
8-アセチル-7-ヒドロキシ-4-メチルクマリンを含む多くのクマリン誘導体は、蛍光プローブにおいて良好な生物活性と応用価値を有しています . クマリンモチーフの独特の安定性と誘導体の強い蛍光は、この分野においてそれらを貴重な存在にしています .
胆汁分泌促進薬
関連化合物である7-ヒドロキシ-4-メチルクマリンは、一般的に胆汁分泌促進薬として臨床的に使用されています . 胆管括約筋を弛緩させ、括約筋の痛みを緩和することができます .
クマリン誘導体の合成
ペヒマン・クマリン合成法は、8-アセチル-7-ヒドロキシ-4-メチルクマリンを含む7-ヒドロキシ-4-置換クマリン誘導体の合成に使用されてきました . この方法は、クマリンの将来の工業化生産のための参照を提供します .
抗菌活性
新しいクマリンベースの1,2,4-トリアゾール誘導体が合成され、さまざまな細菌に対する抗菌活性が評価されました . これは、8-アセチル-7-ヒドロキシ-4-メチルクマリンの潜在的な抗菌応用を示唆しています。
生触媒合成
8-アセチル-7-ヒドロキシ-4-メチルクマリンは、新規部分エステルの生触媒合成に関与してきました . リゾプス・オリザエリパーゼ(ROL)触媒による8-アセトキシ-7-ヒドロキシ-4-メチルクマリンの部位選択的形成は、THF中で45℃で行われました .
生物学的および薬学的特性
8-アセチル-7-ヒドロキシ-4-メチルクマリンを含むクマリンは、さまざまな生物学的特性について精力的にスクリーニングされてきました . これらには、抗HIV、抗がん、抗菌、抗腫瘍、抗酸化、抗アルツハイマー、抗結核、抗血小板活性、COX阻害剤、抗炎症、抗喘息、抗ウイルス、およびDNAジャイレース阻害剤が含まれます .
作用機序
Target of Action
The primary targets of 8-Acetyl-7-hydroxy-4-methylcoumarin are serotonin 5-HT 1A receptors . These receptors play a crucial role in the central nervous system, influencing various biological and neurological processes such as anxiety, appetite, mood, sleep, and thermoregulation .
Mode of Action
8-Acetyl-7-hydroxy-4-methylcoumarin interacts with its targets, the serotonin 5-HT 1A receptors, by showing a very high affinity for these receptors . This interaction results in changes in the receptor activity, which can lead to alterations in the neurological processes that these receptors influence .
Biochemical Pathways
8-Acetyl-7-hydroxy-4-methylcoumarin is part of the coumarin class of compounds, which are synthesized through the phenylpropanoid pathway . This pathway is a branch of the larger plant secondary metabolism pathway. The biosynthesis of coumarin involves several enzymatic steps, with phenylalanine serving as the precursor .
Result of Action
The interaction of 8-Acetyl-7-hydroxy-4-methylcoumarin with serotonin 5-HT 1A receptors can lead to various molecular and cellular effects. For instance, it has been found to have antidepressant-like activity . Additionally, coumarin derivatives have been reported to have meaningful activities against Gram-positive and Gram-negative bacteria .
Action Environment
The action, efficacy, and stability of 8-Acetyl-7-hydroxy-4-methylcoumarin can be influenced by various environmental factors. For instance, the compound should be prevented from entering drains, and its discharge into the environment must be avoided
生化学分析
Biochemical Properties
8-Acetyl-7-hydroxy-4-methylcoumarin plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes such as tyrosinase, which is crucial in melanin synthesis. The compound enhances tyrosinase activity, leading to increased melanin production . Additionally, it interacts with cyclooxygenase-2 (COX-2), influencing the production of pro-inflammatory mediators .
Cellular Effects
8-Acetyl-7-hydroxy-4-methylcoumarin affects various cellular processes. It has been shown to influence cell signaling pathways, such as the GSK3β/β-catenin and MAPK pathways, which are involved in melanogenesis . The compound also affects gene expression, particularly genes related to melanin synthesis, such as microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related proteins . Furthermore, it impacts cellular metabolism by modulating the activity of enzymes involved in oxidative stress responses .
Molecular Mechanism
The molecular mechanism of 8-Acetyl-7-hydroxy-4-methylcoumarin involves its binding interactions with various biomolecules. It binds to the active site of tyrosinase, enhancing its catalytic activity . The compound also inhibits COX-2, reducing the production of pro-inflammatory mediators . These interactions lead to changes in gene expression, particularly those involved in melanin synthesis and inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Acetyl-7-hydroxy-4-methylcoumarin have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in enhancing melanin production and reducing inflammation .
Dosage Effects in Animal Models
The effects of 8-Acetyl-7-hydroxy-4-methylcoumarin vary with different dosages in animal models. At lower doses, it has been shown to enhance melanin production without significant adverse effects . At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects plateau beyond a certain dosage .
Metabolic Pathways
8-Acetyl-7-hydroxy-4-methylcoumarin is involved in several metabolic pathways. It interacts with enzymes such as tyrosinase and COX-2, influencing their activity and, consequently, the metabolic flux of melanin and inflammatory mediators . The compound also affects the levels of metabolites involved in oxidative stress responses .
Transport and Distribution
Within cells and tissues, 8-Acetyl-7-hydroxy-4-methylcoumarin is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to accumulate in melanin-producing cells, where it enhances tyrosinase activity . The compound’s localization is influenced by its interactions with cellular transport mechanisms .
Subcellular Localization
8-Acetyl-7-hydroxy-4-methylcoumarin is primarily localized in the cytoplasm and melanosomes of melanin-producing cells . Its activity is modulated by post-translational modifications and targeting signals that direct it to these specific compartments . The compound’s subcellular localization is crucial for its role in enhancing melanin synthesis and modulating inflammatory responses .
特性
IUPAC Name |
8-acetyl-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-6-5-10(15)16-12-8(6)3-4-9(14)11(12)7(2)13/h3-5,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOMQVFUPMLOGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180243 | |
| Record name | Coumarin, 8-acetyl-7-hydroxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2555-29-5 | |
| Record name | 8-Acetyl-7-hydroxy-4-methylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Acetyl-4-methylumbelliferone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2555-29-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Coumarin, 8-acetyl-7-hydroxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-ACETYL-4-METHYLUMBELLIFERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0084XV5Z4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[Hydroxy-(4-phenylphenyl)methyl]-3-methyl-6-propan-2-yl-1-cyclohexanone](/img/structure/B1234888.png)

![N-[1-[(cyclohexylamino)-oxomethyl]cyclohexyl]-N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide](/img/structure/B1234890.png)
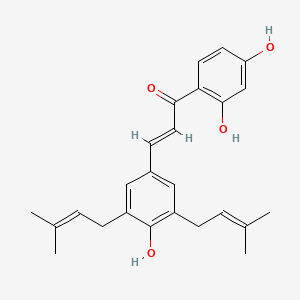
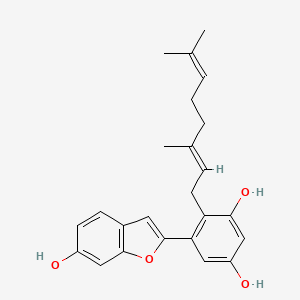
![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-cytidine 5'-diphosphate](/img/structure/B1234896.png)
